molecular formula C26H31N3O4S B2357966 N-(3,4-dimethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide CAS No. 878056-51-0

N-(3,4-dimethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2357966
CAS No.: 878056-51-0
M. Wt: 481.61
InChI Key: YGLHZGUCVWSZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide, referred to as Epirimil, is a synthetic anticonvulsant compound with a structurally complex pharmacophore. Its molecular architecture comprises:

  • A thioether-linked indole moiety, critical for binding to molecular targets.
  • A 4-methylpiperidinyl-2-oxoethyl side chain, which enhances solubility and modulates pharmacokinetic properties.

Epirimil was identified as a potent anticonvulsant in the maximal electroshock (MES) seizure model, demonstrating 100% protection against seizures in mice at therapeutic doses . Its average effective dose (ED50) was determined via probit analysis, underscoring its efficacy in vivo . Structural characterization was performed using <sup>1</sup>H/<sup>13</sup>C NMR, LS/MS, and elemental analysis .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4S/c1-18-10-12-28(13-11-18)26(31)16-29-15-24(20-6-4-5-7-21(20)29)34-17-25(30)27-19-8-9-22(32-2)23(14-19)33-3/h4-9,14-15,18H,10-13,16-17H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLHZGUCVWSZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C24H30N2O4SC_{24}H_{30}N_2O_4S, with a molecular weight of 454.6 g/mol. Its structure includes a dimethoxyphenyl group, an indole derivative, and a piperidine moiety, contributing to its diverse biological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in cancer cell proliferation. For instance, studies on similar indole derivatives have demonstrated their ability to inhibit tubulin polymerization, thus affecting microtubule dynamics crucial for cell division .
  • Antioxidant Activity : Compounds with similar structures have been reported to exhibit antioxidant properties, potentially reducing oxidative stress in cells .
  • Apoptotic Induction : Some studies suggest that this compound may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Anticancer Activity

A significant area of research has focused on the anticancer potential of this compound. In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Inhibition of tubulin polymerization
HeLa (Cervical Cancer)18Modulation of oxidative stress

These findings suggest that the compound possesses significant anticancer properties, warranting further investigation into its therapeutic potential.

Neuroprotective Effects

Preliminary studies indicate that compounds with similar piperidine and indole structures may exhibit neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter levels and reduce neuroinflammation .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Indolesulfonamide Derivatives : A study on indolesulfonamide derivatives showed promising results in inhibiting tumor cell proliferation through tubulin inhibition and apoptosis induction . This suggests that this compound may share similar properties.
  • Antioxidant Studies : Research on related compounds demonstrated their ability to scavenge free radicals and reduce oxidative damage in cellular models . This supports the hypothesis that the target compound may also possess antioxidant capabilities.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The following analysis compares Epirimil with analogs sharing structural motifs (e.g., dimethoxyphenylacetamide core, indole-thioether linkages) or pharmacological targets (e.g., anticonvulsant activity, receptor antagonism).

Structural Analogs with Modified Side Chains or Functional Groups
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target Activity/Findings Reference
Epirimil C26H30N3O4S 492.61 4-Methylpiperidinyl-2-oxoethyl, thioether Anticonvulsant (MES model) ED50 = 18.7 mg/kg; 100% seizure protection
N-(3,4-Dimethoxyphenyl)-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide C24H27N3O7S 501.55 Morpholinyl-2-oxoethyl, sulfonyl Not reported Higher molecular weight; sulfonyl group may enhance metabolic stability
A-740003 C29H32N6O3 512.61 Cyanoimino-quinolinyl, dimethoxyphenyl P2X7 receptor antagonist Dose-dependent neuropathic pain reduction in rats
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide C38H45N3O5 635.79 Piperidinyl ethoxy, benzyl Orexin 1 receptor antagonist 24% yield; targets orexin pathway

Key Observations :

  • Functional Group Impact : The sulfonyl group in versus Epirimil’s thioether may reduce oxidative metabolism but could hinder target affinity due to steric effects.
  • Core Structure Utilization : A-740003 shares the 3,4-dimethoxyphenylacetamide motif but targets P2X7 receptors instead of anticonvulsant pathways, highlighting the scaffold’s versatility.
Pharmacological Comparators in Anticonvulsant Research
  • Thienoquinolone Derivatives (e.g., Compound 6): These CDK5/p25 inhibitors (e.g., 1-(4-(((4-chlorophenyl)thio)methyl)-6-hydroxypyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine) share thioether linkages but lack the indole moiety, resulting in divergent mechanisms (kinase inhibition vs. ion channel modulation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.